Dipotassium zinc diphosphate
Description
Structure
2D Structure
Properties
CAS No. |
24606-42-6 |
|---|---|
Molecular Formula |
K2O7P2Zn |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
dipotassium;zinc;phosphonato phosphate |
InChI |
InChI=1S/2K.H4O7P2.Zn/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);/q2*+1;;+2/p-4 |
InChI Key |
DFEDTCKLFWDWSR-UHFFFAOYSA-J |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[Zn+2] |
Origin of Product |
United States |
Synthesis Methodologies for Dipotassium Zinc Diphosphate Compounds
Solid-State Reaction Techniques
Solid-state reactions are a conventional and widely used approach for producing polycrystalline solids from solid starting materials. taylorandfrancis.com This method involves intimately mixing powdered reactants and heating them to high temperatures to facilitate diffusion and reaction between the solid particles. taylorandfrancis.com
High-Temperature Solid-Phase Synthesis Approaches
High-temperature solid-phase synthesis is a primary method for producing dipotassium (B57713) zinc diphosphates like K₂ZnP₂O₇ and related solid solutions such as K₂Zn₃(P₂O₇)₂. This technique involves the reaction of stoichiometric amounts of precursor materials at elevated temperatures. The process typically requires several stages of grinding and heating to ensure a complete and homogenous reaction.
For instance, solid solutions in the K₂Zn₃(P₂O₇)₂–Cs₂Zn₃(P₂O₇)₂ system have been successfully synthesized using solid-phase methods. researchgate.netrjdentistry.com The choice of precursors is crucial and often includes simple oxides, carbonates, or nitrates, which decompose upon heating to form the desired oxides. taylorandfrancis.com The reaction proceeds through the interdiffusion of cations at the contact points between the solid reactant particles. taylorandfrancis.com The rate and completeness of the reaction are influenced by factors such as the structural properties of the reactants, their surface area, and the reaction temperature. taylorandfrancis.com High-pressure solid-state synthesis has also been employed for related zinc oxide solid solutions, utilizing temperatures in the range of 800–1000 °C and pressures around 4 GPa to induce phase transitions and form specific crystal structures. mdpi.com
Table 1: Parameters for High-Temperature Solid-State Synthesis
| Target Compound/System | Precursors | Temperature Range (°C) | Pressure (kbar) | Key Observation |
|---|---|---|---|---|
| Zn₃As₂ | Zinc and Arsenic powders | 150 - 400 | 20 - 40 | The reaction yield-time curves show an initial phase-boundary controlled process followed by a diffusion-controlled process. kyoto-u.ac.jp |
| Rock Salt ZnO Solid Solutions | w-ZnO with dopant carbonates/acetates | 800 - 1000 | 40 | Successful for wurtzite-to-rock-salt transition and doping with Li, Na, K. mdpi.com |
This table is interactive. Click on the headers to sort the data.
Solution-Based Approaches
Solution-based methods offer an alternative to solid-state reactions, often allowing for synthesis at lower temperatures and providing better control over particle size and morphology. These techniques involve dissolving precursors in a suitable solvent, followed by a chemical reaction that leads to the precipitation or crystallization of the desired product.
Controlled Co-precipitation Methods
Controlled co-precipitation is a versatile technique for synthesizing multi-component phosphate (B84403) materials. In this method, a solution containing the desired cations (e.g., potassium and zinc) is treated with a precipitating agent, typically a source of phosphate ions, under controlled pH and temperature conditions.
The synthesis of nano-sized zinc phosphate has been demonstrated using zinc chloride and potassium dihydrogen phosphate as precursors. austinpublishinggroup.com The process involves the dropwise addition of the potassium dihydrogen phosphate solution to the zinc chloride solution, followed by pH adjustment to induce the formation of a dense white precipitate. austinpublishinggroup.com This general approach can be adapted for preparing potassium zinc phosphates, where the stoichiometry of the final product is controlled by the initial concentrations of the reactants in the solution. google.com The formation of stable aqueous dispersions of potassium zinc phosphates is also possible, which can be useful for applications like liquid fertilizers. google.com
Crystallization from Aqueous Solutions
Crystallization from an aqueous solution is a common method for obtaining pure crystalline solids. This process relies on creating a supersaturated solution from which the desired compound will crystallize upon cooling or solvent evaporation. For potassium zinc phosphates, this involves dissolving appropriate precursor salts in water and carefully controlling the conditions to favor the crystallization of the target phase.
The process begins with the preparation of a solution containing stoichiometric amounts of potassium and zinc sources, along with a phosphate source, such as phosphoric acid or a soluble phosphate salt. google.com The solubility of the compound is a key factor and is dependent on temperature and pH. opengeology.org By manipulating these parameters, a state of supersaturation is achieved, leading to nucleation and subsequent crystal growth. opengeology.org For example, a layered potassium zinc phosphate, KZn₂(PO₄)(HPO₄), has been synthesized via a hydrothermal reaction, which is a variation of aqueous crystallization carried out in a sealed vessel at elevated temperature and pressure. researchgate.net
Crystallization from Melt or Glass Systems
Crystallization from a melt or a glass is a powerful technique for synthesizing both polycrystalline materials and single crystals that are difficult to obtain from aqueous solutions. researchgate.net This method involves melting the precursor materials to form a homogenous liquid, which is then cooled in a controlled manner to induce crystallization. armstrong-chemtec.comdgchemtech.com
When a chemical mixture is cooled from its molten state, the component with the lowest solubility begins to form crystals. armstrong-chemtec.com This process can yield highly pure products, as impurities tend to remain in the residual liquid melt. armstrong-chemtec.com For complex phosphate systems, the precursors can be melted to form a glass (an amorphous solid), which is then heat-treated at a temperature between its glass transition and melting point. This process, known as devitrification, can lead to the formation of fine-grained, homogenous crystalline materials. Single crystals of K₂(Zn₃P₄O₁₄) have been successfully grown by the crystallization of a glass of the same compound. researchgate.net
Single Crystal Growth Procedures for Structural Elucidation
The growth of high-quality single crystals is essential for determining the precise crystal structure of a compound through techniques like single-crystal X-ray diffraction. Various methods are employed to grow single crystals of potassium zinc phosphates and related materials.
One common technique is slow evaporation from a solution, where a saturated solution of the compound is allowed to stand, and the solvent evaporates slowly over time, leading to the gradual formation of crystals. irjet.net For materials that are not amenable to solution growth, high-temperature methods are used. As mentioned previously, single crystals of K₂(Zn₃P₄O₁₄) have been obtained by crystallizing a glass of the corresponding composition. researchgate.net Another high-temperature technique is the Czochralski method, which has been used to grow single crystals of related diphosphates like Na₂ZnP₂O₇. researchgate.net This method involves pulling a seed crystal from a melt of the material under precisely controlled temperature conditions. The growth of KDP-type crystals can also be achieved through methods like temperature cooling, constant temperature flow, and solution circulation evaporation in specialized growth devices. google.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Dipotassium zinc diphosphate (B83284) | K₂ZnP₂O₇ |
| Potassium Zinc Diphosphate | K₂Zn₃(P₂O₇)₂ |
| Cesium Zinc Diphosphate | Cs₂Zn₃(P₂O₇)₂ |
| Potassium Zinc Phosphate | K₂(Zn₃P₄O₁₄) |
| Disodium zinc diphosphate | Na₂ZnP₂O₇ |
| Zinc Oxide | ZnO |
| Zinc Chloride | ZnCl₂ |
| Potassium Dihydrogen Phosphate | KH₂PO₄ |
| Layered Potassium Zinc Phosphate | KZn₂(PO₄)(HPO₄) |
| Zinc Arsenide | Zn₃As₂ |
| Hopeite | Zn₃(PO₄)₂·4H₂O |
This table provides a reference for the chemical compounds discussed in the article.
Purity Assessment and Yield Optimization in Synthesis
The successful synthesis of dipotassium zinc diphosphate (K2ZnP2O7) is contingent not only on the selection of an appropriate synthesis methodology but also on rigorous purity assessment and systematic optimization of reaction parameters to maximize the product yield. These processes are critical for ensuring the material's suitability for its intended applications, such as in phosphors and other advanced materials. aip.orgresearchgate.net
Purity Assessment Techniques
Ensuring the phase purity and stoichiometric accuracy of synthesized this compound is crucial. A combination of analytical techniques is employed to comprehensively characterize the compound and identify any impurities or secondary phases.
X-ray Diffraction (XRD) X-ray Diffraction is the primary and most definitive method for confirming the crystalline structure and phase purity of K2ZnP2O7. The technique involves directing X-rays at a powdered sample and analyzing the resulting diffraction pattern.
Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns from crystallographic databases (e.g., JCPDS/ICDD cards) to confirm the formation of the desired K2ZnP2O7 phase. researchgate.net The presence of sharp, well-defined peaks indicates a high degree of crystallinity.
Impurity Detection: The appearance of additional peaks in the XRD pattern signifies the presence of unreacted precursors or undesired secondary phases, such as other zinc or potassium phosphates. For instance, in solid-state reactions, incomplete reactions might leave traces of precursor materials like zinc oxide (ZnO) or potassium carbonate (K2CO3).
FTIR Spectroscopy: FTIR analysis identifies the characteristic vibrational modes of the P-O-P bridge and PO3 terminal groups within the diphosphate anion. The absence of bands corresponding to orthophosphates (PO4) or other phosphate species helps confirm the purity of the diphosphate structure.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides insights into the phosphate network. It is particularly sensitive to the symmetric vibrations of the P-O-P linkage and can be used to verify the formation of the diphosphate structure and the absence of amorphous phosphate glass structures. researchgate.net
Elemental Analysis (ICP-OES, EDS/EDX) To verify that the synthesized compound has the correct stoichiometric ratio of potassium, zinc, and phosphorus (2:1:2), elemental analysis techniques are employed.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive quantitative technique used to determine the precise elemental composition of the material. A digested sample is introduced into an argon plasma, and the emitted light at characteristic wavelengths for each element is measured to calculate their concentrations.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a Scanning Electron Microscope (SEM), EDS provides a semi-quantitative elemental analysis of the sample. It detects characteristic X-rays emitted from the sample when bombarded with an electron beam, allowing for the mapping of elemental distribution and confirmation of the presence of K, Zn, P, and O in the correct approximate ratios across the sample. mdpi.com
Chromatographic Methods Ion chromatography can be a powerful tool for quantifying soluble impurities or analyzing the purity of phosphate precursors. researchgate.net
Anion Chromatography: This technique can be used to detect and quantify different phosphate species (orthophosphate, diphosphate, triphosphate) in aqueous extracts of the sample or in the precursor materials. researchgate.net This is particularly useful for synthesis routes involving precipitation from aqueous solutions, where ensuring the correct phosphate species is present is critical.
Table 1: Summary of Purity Assessment Techniques for this compound
| Technique | Purpose | Typical Findings for High-Purity K2ZnP2O7 |
| X-ray Diffraction (XRD) | Phase identification and crystallinity assessment. researchgate.net | Diffraction pattern matches the standard for K2ZnP2O7; absence of peaks from precursors or other phosphate phases. aip.org |
| FTIR/Raman Spectroscopy | Confirmation of diphosphate (P2O7)4- functional groups. researchgate.net | Characteristic vibrational bands corresponding to P-O-P bridges and PO3 groups are present; absence of orthophosphate bands. |
| ICP-OES | Precise quantitative elemental composition. mdpi.com | Elemental analysis confirms the stoichiometric molar ratio of K:Zn:P as 2:1:2. |
| EDS/EDX | Semi-quantitative elemental analysis and distribution mapping. mdpi.com | Spectra confirm the presence of K, Zn, P, and O throughout the sample particles. |
| Ion Chromatography | Detection of soluble ionic impurities and precursor purity. researchgate.net | Absence of contaminant anions like chlorides or sulfates; confirms the purity of phosphate precursors. |
Yield Optimization Strategies
Maximizing the yield of pure K2ZnP2O7 involves the careful control of various synthesis parameters. The optimal conditions can vary significantly depending on the chosen synthesis route, such as solid-state reaction or solution-based methods (e.g., precipitation, hydrothermal).
Effect of Reaction Temperature and Time In solid-state synthesis, temperature and duration are among the most critical factors influencing reaction completion and product yield.
Temperature: The synthesis of K2ZnP2O7 via solid-state reaction requires high temperatures, often in the range of 600-800°C, to overcome the energy barrier for diffusion and reaction between the solid precursors. aip.org An insufficient temperature will lead to an incomplete reaction and a low yield, with unreacted starting materials remaining. Conversely, excessively high temperatures can lead to melting or decomposition of the product.
Time: The reaction must be held at the target temperature for a sufficient duration to allow for complete diffusion of the reactants and formation of the final product. Optimization studies often involve varying the calcination time (e.g., from a few hours to over 24 hours) to find the point at which the product yield plateaus.
Influence of pH and Precursor Concentration For solution-based synthesis methods, the pH of the reaction medium and the concentration of the precursors are paramount.
pH Control: The pH of the solution dictates the speciation of phosphate ions (e.g., H2PO4-, HPO4^2-, PO4^3-). Controlling the pH is essential to ensure the formation of the diphosphate species and to facilitate the precipitation of the desired K2ZnP2O7 product. For instance, adjusting the pH with ammonia solution is a common strategy in precipitation methods to induce the formation of the desired metal phosphate. austinpublishinggroup.com
Precursor Molar Ratio: The stoichiometry of the reactants is a key factor. While a stoichiometric ratio of precursors might be the theoretical ideal, optimization studies often explore the effect of using a slight excess of one of the more volatile components (like potassium carbonate) to compensate for potential losses during high-temperature calcination and drive the reaction to completion. google.com
Role of Milling and Mixing Techniques In solid-state reactions, the intimacy of contact between the reactant particles is crucial for achieving a high reaction rate and yield.
Homogeneous Mixing: Thorough mixing of the precursor powders (e.g., ZnO, K2CO3, and (NH4)2HPO4) is essential to ensure a uniform reaction. Techniques like ball milling are often employed not only to mix the reactants but also to reduce particle size, thereby increasing the surface area available for reaction.
Intermediate Grinding: For solid-state reactions, the process often involves one or more intermediate grinding steps between heating cycles. This helps to break up any agglomerated particles and bring unreacted core material into contact, pushing the reaction closer to completion and maximizing the final yield of the pure K2ZnP2O7 phase.
Table 2: Key Parameters for Yield Optimization in K2ZnP2O7 Synthesis
| Synthesis Method | Parameter | Effect on Yield | Optimization Strategy |
| Solid-State Reaction | Reaction Temperature | Too low: incomplete reaction. Too high: potential decomposition. | Systematically increase calcination temperature (e.g., 600-800°C) and analyze phase purity via XRD. aip.org |
| Reaction Time | Too short: incomplete conversion. Too long: inefficient, potential for phase changes. | Conduct time-course experiments at optimal temperature to find the minimum time for maximum conversion. | |
| Milling/Mixing | Poor mixing leads to localized unreacted precursors and low yield. | Employ high-energy ball milling for initial mixing and intermediate grinding between heating steps to ensure homogeneity. | |
| Precipitation | Solution pH | Determines phosphate speciation and product solubility. | Titrate precipitating agent (e.g., ammonia) to find the optimal pH range for selective K2ZnP2O7 precipitation. austinpublishinggroup.com |
| Precursor Concentration | Affects nucleation, crystal growth, and precipitation rate. | Vary reactant concentrations to control particle size and prevent the formation of amorphous or undesired phases. | |
| Molar Ratio of Reactants | Non-stoichiometric ratios can lead to impurity phases. | Experiment with slight excess of volatile precursors (e.g., potassium source) to compensate for evaporative losses. google.com |
Crystallographic and Structural Investigations of Dipotassium Zinc Diphosphate
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in characterizing the structural parameters of K₂Zn(H₂P₂O₇)₂·2H₂O, revealing the existence of at least two polymorphs—different crystal structures of the same compound.
Crystallographic analysis has identified both triclinic and orthorhombic polymorphs for K₂Zn(H₂P₂O₇)₂·2H₂O. The existence of different crystalline forms is significant as it can influence the physical properties of the material.
A detailed single-crystal X-ray study identified a triclinic form that crystallizes in the centrosymmetric space group P-1. A centrosymmetric structure possesses an inversion center, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z). The unit cell parameters for this triclinic polymorph have been precisely determined.
Another reported polymorph of K₂Zn(H₂P₂O₇)₂·2H₂O crystallizes in the orthorhombic system with the centrosymmetric space group Pnma. This orthorhombic form is isostructural with related copper and nickel compounds.
Table 1: Crystal Data and Structure Refinement for K₂Zn(H₂P₂O₇)₂·2H₂O Polymorphs
| Parameter | Triclinic (P-1) | Orthorhombic (Pnma) |
|---|---|---|
| Formula | K₂Zn(H₂P₂O₇)₂·2H₂O | K₂Zn(H₂P₂O₇)₂·2H₂O |
| Formula Weight | 531.51 | 531.51 |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pnma |
| a (Å) | 6.827 (3) | 9.901 (17) |
| b (Å) | 7.333 (3) | 11.071 (14) |
| c (Å) | 7.570 (3) | 13.65 (4) |
| α (°) | 80.753 (8) | 90 |
| β (°) | 72.547 (8) | 90 |
| γ (°) | 83.442 (8) | 90 |
| Volume (ų) | 356.0 (2) | 1496 |
| Z | 1 | 4 |
| Calculated Density (Mg m⁻³) | 2.479 | - |
The precise atomic coordinates in the unit cell have been determined for the triclinic polymorph of K₂Zn(H₂P₂O₇)₂·2H₂O. The zinc atom is located at a special position on an inversion center (0, 0, 0), while all other atoms occupy general positions within the cell.
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų) for Triclinic K₂Zn(H₂P₂O₇)₂·2H₂O
| Atom | x | y | z | U(eq) |
|---|---|---|---|---|
| Zn1 | 0 | 0 | 0 | 0.012 |
| K1 | -0.031 | 0.432 | 0.245 | 0.024 |
| P1 | 0.395 | 0.038 | -0.126 | 0.012 |
| P2 | 0.431 | 0.811 | -0.341 | 0.012 |
| O1 | 0.191 | -0.011 | -0.005 | 0.016 |
| O2 | 0.407 | 0.231 | -0.187 | 0.020 |
| O3 | 0.548 | -0.038 | -0.292 | 0.018 |
| O4 | 0.292 | 0.912 | -0.301 | 0.017 |
| O5 | 0.401 | 0.621 | -0.229 | 0.020 |
| O6 | 0.655 | 0.852 | -0.490 | 0.019 |
| O7 | -0.207 | 0.902 | 0.264 | 0.016 |
| H1 | 0.491 | 0.279 | -0.134 | 0.024 |
| H2 | 0.478 | 0.575 | -0.252 | 0.024 |
| H3 | -0.287 | 0.825 | 0.228 | 0.019 |
| H4 | -0.251 | 0.993 | 0.241 | 0.019 |
Interatomic distances are critical for understanding the nature of chemical bonds. In the triclinic structure, the Zn-O bond lengths in the ZnO₆ octahedron are 2.062 Å and 2.143 Å. For the diphosphate (B83284) group, the P-O bond distances vary depending on their function: terminal P-O bonds are shorter (around 1.50 Å) than the bridging P-O(H) bonds (around 1.57 Å) and the P-O-P bridge bonds (around 1.61 Å).
The crystal structure is built around metal cations with specific coordination geometries. researchgate.net In K₂Zn(H₂P₂O₇)₂·2H₂O, the zinc ion (Zn²⁺) is octahedrally coordinated. researchgate.net This [ZnO₆] octahedron is formed by four oxygen atoms from two bidentate dihydrogendiphosphate ([H₂P₂O₇]²⁻) anions and two oxygen atoms from two water molecules. researchgate.net
The potassium ion (K⁺) is coordinated by eight oxygen atoms, forming a [KO₈] polyhedron. These coordination polyhedra ([ZnO₆], [KO₈], and the diphosphate's double tetrahedra) are the fundamental building blocks of the crystal lattice. The framework consists of layers of these polyhedra linked through K-O interactions and hydrogen bonds. researchgate.net
The geometry of the diphosphate anion ([H₂P₂O₇]²⁻) is a key feature of the structure. The anion exhibits a bent P-O-P configuration in both polymorphs. In the triclinic form, the P-O-P angle is 128.71°. A study of the orthorhombic form reported a similar P-O-P angle of 129.5°. This non-linear bridge is a common feature in condensed phosphate (B84403) chemistry. The conformation of the anion is described as "bent eclipsed".
Table 3: Selected Interatomic Distances (Å) and Bond Angles (°) for K₂Zn(H₂P₂O₇)₂·2H₂O
| Polymorph | Bond/Angle | Distance (Å) / Angle (°) |
|---|---|---|
| Triclinic (P-1) | Zn1-O1 | 2.062 |
| Zn1-O7 | 2.143 | |
| P1-O4 | 1.610 | |
| P2-O4 | 1.618 | |
| P-O (terminal) | 1.498 - 1.507 | |
| P1-O4-P2 | 128.71 | |
| Orthorhombic (Pnma) | P-O (bridge) | 1.624 - 1.631 |
| P-OH | 1.554 - 1.571 | |
| P-O (terminal) | 1.504 - 1.522 | |
| P1-O4-P2 | 129.5 |
Hydrogen bonds play a crucial role in stabilizing the crystal structure of K₂Zn(H₂P₂O₇)₂·2H₂O, linking the various polyhedral units into a cohesive three-dimensional network. The structure contains acid diphosphate-metallate layers that are connected by K-O interactions and a network of weak hydrogen bonds. researchgate.net
Table 4: Hydrogen-bond Geometry (Å, °) for Triclinic K₂Zn(H₂P₂O₇)₂·2H₂O
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| O2—H1···O6 | 0.82 | 1.83 | 2.643 | 171 |
| O5—H2···O3 | 0.82 | 1.85 | 2.656 | 168 |
| O7—H3···O1 | 0.85 | 2.02 | 2.825 | 159 |
| O7—H4···O6 | 0.85 | 1.96 | 2.802 | 171 |
Powder X-ray Diffraction Analysis
The calculated PXRD pattern serves as a unique "fingerprint" for each crystalline polymorph (triclinic and orthorhombic). This reference pattern is invaluable for routine phase identification in polycrystalline samples, allowing researchers to confirm the synthesis of the desired compound and to detect the presence of any crystalline impurities without needing to grow large single crystals. The analysis involves comparing the positions (2θ angles) and relative intensities of the diffraction peaks in an experimental pattern to the calculated reference pattern.
Phase Identification and Purity Verification
The synthesis of dipotassium (B57713) zinc diphosphate, along with a series of other mixed alkali-zinc diphosphates, has been accomplished, yielding materials in both polycrystalline and single-crystal forms. researchgate.netresearchgate.net Verification of the crystalline phase and assessment of purity are critical steps in characterizing these synthesized compounds. X-ray diffraction (XRD) is a primary technique employed for this purpose. The resulting diffraction patterns are compared against standard reference patterns from crystallographic databases to confirm the formation of the desired K₂ZnP₂O₇ phase and to identify any crystalline impurities that may be present.
Rietveld Refinement for Structural Details (e.g., for α-LiKZnP₂O₇)
While specific Rietveld refinement data for K₂ZnP₂O₇ is not detailed in the provided search results, the Rietveld method is a powerful technique for extracting detailed structural information from powder XRD data. nih.govscienceopen.com This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and site occupancies. For instance, in the related compound α-LiKZnP₂O₇, such analysis would provide precise details about its crystal structure. The experimental density of α-LiKZnP₂O₇ has been determined to be 2.92 g/cm³. researchgate.net
Classification of Framework versus Layered Structural Types
The classification of metal phosphates into framework or layered structures is based on the dimensionality of their atomic arrangements. nih.gov K₂ZnP₂O₇ is categorized as having a layered structure. researchgate.netresearchgate.net This structure is formed by {[ZnP₂O₇]²⁻}∞ slabs, with the potassium cations situated between these layers. researchgate.net In this layered arrangement, zinc and phosphorus tetrahedra form two-dimensional sheets. In contrast, compounds like LiKZnP₂O₇ and NaKZnP₂O₇ possess framework structures, which are three-dimensional networks. researchgate.netresearchgate.net These open-framework structures can be composed of interconnected one-dimensional chains or ladders, two-dimensional layers, or more complex three-dimensional arrangements. nih.gov
Spectroscopic Characterization of Dipotassium Zinc Diphosphate
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. libretexts.org For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. libretexts.orgmsu.edu For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. wikipedia.orgutoronto.ca In complex crystal structures, these techniques provide complementary information about the symmetry and nature of the chemical bonds. tandfonline.com
IR spectroscopy is instrumental in identifying the functional groups within the diphosphate (B83284) structure, particularly the P-O bonds of the PO₂ and P-OH groups, and the central P-O-P bridge. researchgate.net The analysis of K₂Zn(H₂P₂O₇)₂·2H₂O reveals a complex spectrum due to the various vibrational modes of the H₂P₂O₇²⁻ anion and water molecules. tandfonline.com
The vibrational modes of the H₂P₂O₇²⁻ anion can be categorized into several distinct regions. The stretching vibrations of the P-O-H groups (ν(OH)) typically appear at high frequencies, while the stretching modes of the phosphate (B84403) groups are found in the mid-frequency range. The P-O-P bridge vibrations and various bending modes occur at lower frequencies. tandfonline.comias.ac.in
The joint appearance of both symmetric (νs) and asymmetric (νas) P-O-P stretching vibrations in the IR spectrum is a clear indication of a bent P-O-P bridge configuration, as a linear bridge would result in the symmetric stretch being IR-inactive. tandfonline.comresearchgate.net
Below is a table summarizing the assignment of key infrared vibrational modes for K₂Zn(H₂P₂O₇)₂·2H₂O.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |
| 3436 | ν(OH) of H₂O | Stretching of water molecules |
| 2921 - 2392 | ν(OH) of P-OH | Stretching of acidic P-OH groups |
| 1645 | δ(HOH) | Bending of water molecules |
| 1260 | δ(POH) | In-plane bending of P-O-H |
| 1162 - 1087 | νas(PO₂) | Asymmetric stretching of terminal PO₂ |
| 1011 | νs(PO₂) | Symmetric stretching of terminal PO₂ |
| 944 | νas(POP) | Asymmetric stretching of P-O-P bridge |
| 745 | νs(POP) | Symmetric stretching of P-O-P bridge |
| 580 - 430 | δ(OPO) and δ(POP) | Bending/deformation of phosphate groups |
Data sourced from a vibrational study of K₂Zn(H₂P₂O₇)₂·2H₂O. tandfonline.com
Hydrogen bonding significantly influences the IR spectrum, particularly the stretching modes of the O-H groups. quora.com In the structure of K₂Zn(H₂P₂O₇)₂·2H₂O, extensive hydrogen bonding exists between the dihydrogendiphosphate anions and the water molecules. tandfonline.com This is evident in the broadness of the absorption bands corresponding to the P-OH stretching vibrations (ν(OH)) observed between 2392 and 2921 cm⁻¹. tandfonline.com
This broadening and the shift to lower frequencies compared to a "free" O-H stretch are characteristic effects of hydrogen bonding, which weakens the O-H bond. quora.com The presence of multiple bands in this region suggests a variety of hydrogen bond strengths and environments within the crystal lattice. tandfonline.com Similarly, the P=O or P-O bond frequencies can be shifted due to their participation as hydrogen bond acceptors. cuny.edu
Raman spectroscopy provides complementary information to IR spectroscopy, often allowing for the observation of vibrations that are weak or inactive in the IR spectrum. wikipedia.org It is particularly useful for studying the symmetric vibrations of non-polar bonds and for analyzing low-frequency lattice vibrations. cas.cn
In compounds with a center of symmetry, the principle of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. The observed non-coincidence of the majority of Raman and IR spectral bands for K₂Zn(H₂P₂O₇)₂·2H₂O confirms its centrosymmetric structure. tandfonline.comresearchgate.net
Key vibrational modes observed in the Raman spectrum of K₂Zn(H₂P₂O₇)₂·2H₂O are assigned in the table below. The symmetric stretching of the P-O-P bridge (νs(POP)) at 770 cm⁻¹ is a prominent feature in the Raman spectrum, while the asymmetric stretch (νas(POP)) is also observed, confirming the bent bridge structure. tandfonline.com
| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |
| 1115 - 1061 | νs(PO₂) and νas(PO₂) | Symmetric & Asymmetric stretching of PO₂ |
| 910 | νas(POP) | Asymmetric stretching of P-O-P bridge |
| 770 | νs(POP) | Symmetric stretching of P-O-P bridge |
| 570 - 350 | δ(OPO) and δ(POP) | Bending/deformation of phosphate groups |
| 350 - 200 | External Modes | Lattice vibrations (see below) |
Data sourced from a vibrational study of K₂Zn(H₂P₂O₇)₂·2H₂O. tandfonline.com
For K₂Zn(H₂P₂O₇)₂·2H₂O, the external modes are assigned as follows:
| Frequency (cm⁻¹) | Assignment |
| 344 - 204 | Rotational modes of H₂P₂O₇²⁻ and H₂O (R) |
| 178 - 55 | Translational modes of H₂P₂O₇²⁻, K⁺, Zn²⁺, H₂O (T) |
Data sourced from a vibrational study of K₂Zn(H₂P₂O₇)₂·2H₂O. tandfonline.com
Factor Group Analysis and Spectroscopic Selection Rules (e.g., for K₂Zn(H₂P₂O₇)₂·2H₂O)
Factor group analysis is a theoretical method used to predict the number and symmetry of vibrational modes (infrared and Raman) observable for a crystalline solid. arizona.edu This analysis is based on the crystal's space group and the symmetry of the sites occupied by atoms or molecular ions within the unit cell. arizona.edu
For many diphosphate compounds, such as the related RbLnP₂O₇ series, a common crystal structure is monoclinic with the space group P2₁/c (C⁵₂h). researchgate.net This space group is centrosymmetric, meaning it contains a center of inversion symmetry. ustb.ccucl.ac.uk The presence of an inversion center imposes strict selection rules on vibrational activity.
The key spectroscopic selection rule for centrosymmetric crystals is the Rule of Mutual Exclusion . libretexts.orgyoutube.com This rule dictates that vibrational modes that are active in the Raman spectrum are forbidden (inactive) in the infrared (IR) spectrum, and vice versa. libretexts.org Vibrations that are symmetric with respect to the inversion center (gerade or 'g' modes) are Raman active, while those that are antisymmetric (ungerade or 'u' modes) are IR active. youtube.com Consequently, there should be no overlapping frequencies between the IR and Raman spectra for the fundamental vibrational modes of a centrosymmetric crystal. researchgate.net
The analysis involves several steps:
Determination of the Site Symmetry: Identifying the symmetry of the crystallographic site occupied by the constituent ions (e.g., K⁺, Zn²⁺, and P₂O₇⁴⁻).
Correlation to Molecular Symmetry: Correlating the irreducible representations of the molecular ion's point group (e.g., for the P₂O₇⁴⁻ anion) to the representations of its site symmetry.
Correlation to Factor Group: Correlating the site symmetry representations to the irreducible representations of the crystal's factor group (which is isomorphous to the crystallographic point group, e.g., C₂h for P2₁/c).
This process predicts the total number of optic modes and separates them into IR-active and Raman-active vibrations, providing a theoretical basis for interpreting experimental spectra.
Correlation between Vibrational Spectra and Crystal Structure (e.g., Centrosymmetric Structure Confirmation)
The experimental vibrational spectra (IR and Raman) serve as a powerful tool for verifying the crystal structure predicted by methods like X-ray diffraction. The correlation between the spectra and the structure is most clearly demonstrated by the Rule of Mutual Exclusion.
For a compound with a centrosymmetric structure (like one belonging to the P2₁/c space group), the observation that there are no coincidences between the frequencies of the major bands in the IR and Raman spectra provides strong evidence for the presence of a center of inversion. researchgate.net This experimental confirmation is a direct consequence of the selection rules derived from the factor group analysis.
Furthermore, the internal vibrations of the diphosphate (P₂O₇⁴⁻) anion are sensitive to its geometric configuration within the crystal lattice. pocketdentistry.com The vibrational frequencies of the P-O-P bridge, specifically the symmetric νs(POP) and asymmetric νas(POP) stretching modes, are correlated with the P-O-P bond angle. researchgate.net Changes in this angle due to the influence of surrounding cations (like K⁺ and Zn²⁺) will cause shifts in the observed frequencies of these modes. researchgate.net The number of observed bands can also indicate the presence of crystallographically non-equivalent phosphate groups within the unit cell. nih.gov For instance, if multiple distinct P₂O₇⁴⁻ environments exist, additional splitting or the appearance of more bands than predicted for a single environment may be observed.
The vibrational spectra can also provide information on bond lengths. Studies have shown that the wavenumbers of the terminal P-O stretching vibrations correlate well with the P-O bond lengths within the phosphate group, making vibrational spectroscopy sensitive to structural changes at the sub-picometer scale. rsc.orgnih.gov
Other Spectroscopic Techniques Relevant to Electronic Structure
While vibrational spectroscopy probes the structural arrangement of the molecule, other techniques are employed to investigate its electronic properties, such as the energy gap between electronic orbitals.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For materials like dipotassium (B57713) zinc diphosphate, which are typically white insulators, significant absorption occurs in the UV region rather than the visible range.
The absorption of UV radiation in such compounds is generally not due to the π → π* or n → π* transitions seen in organic molecules with chromophores. tanta.edu.eglibretexts.org Instead, the electronic transitions are often attributed to charge-transfer (CT) events. uzh.ch A likely transition involves the excitation of an electron from an orbital primarily located on the oxygen ligands to an empty orbital on one of the metal centers (a ligand-to-metal charge transfer or LMCT).
The energy at which strong absorption begins, known as the absorption edge, can be used to determine the material's optical band gap (Eg). For the related compound K₂ZnP₂O₇, the optical band gap was determined to be 3.39 eV. researchgate.net Similar pyrophosphates also exhibit wide band gaps and deep-UV cutoff edges, often below 190 nm, confirming their nature as electrical insulators. sciengine.com
Table 1: Optical Properties of Selected Zinc Diphosphates
| Compound | Optical Band Gap (Eg) |
|---|---|
| K₂ZnP₂O₇ | 3.39 eV researchgate.net |
| α-Rb₂Mg₃(P₂O₇)₂ | 5.74 eV sciengine.com |
This is an interactive data table. Users can sort and filter the data as needed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local chemical environment of specific atomic nuclei. For dipotassium zinc diphosphate, ³¹P NMR is particularly informative. The phosphorus-31 nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for NMR studies.
Solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy can distinguish between crystallographically non-equivalent phosphorus atoms in a crystal lattice. The exact resonance frequency (chemical shift) of a ³¹P nucleus is highly sensitive to its local environment, including the number and type of neighboring atoms, bond angles, and bond lengths.
For example, the ³¹P MAS NMR spectrum of α-Zn₂P₂O₇ shows three distinct isotropic resonances at chemical shifts of -15.8, -18.8, and -21.1 ppm, which confirms the presence of three non-equivalent phosphorus sites in its unit cell. researchgate.net Similarly, in other mixed-anion phosphates containing both orthophosphate (PO₄³⁻) and diphosphate (P₂O₇⁴⁻) groups, ³¹P NMR can clearly resolve separate signals for the phosphorus atoms in each type of anion. jmaterenvironsci.com The chemical shifts for pyrophosphates typically appear in a characteristic region (e.g., around -4 ppm to -21 ppm), distinguishing them from orthophosphates (around 5.6 ppm) and other condensed phosphates. researchgate.netresearchgate.net
The diamagnetic nature of the Zn²⁺ ion means it does not cause the extensive signal broadening that would be expected from paramagnetic centers, allowing for the acquisition of well-resolved spectra. nih.gov Therefore, ³¹P NMR serves as a precise tool for confirming structural details, identifying phases, and characterizing the local phosphorus environments within this compound.
Computational Studies and Theoretical Modeling of Dipotassium Zinc Diphosphate
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a powerful tool in condensed matter physics and quantum chemistry to investigate the electronic structure of many-body systems. DFT calculations for K₂ZnP₂O₇ can elucidate its optimized geometry, electronic band structure, and vibrational properties.
A comprehensive theoretical investigation of 21 pyrophosphates with a similar stoichiometry revealed a complex interplay between the constituent ions, which influences their final structure mdpi.com. For a precise prediction of the structural parameters of K₂ZnP₂O₇, a similar computational approach would be necessary, starting from an initial experimental crystal structure and allowing the lattice vectors and atomic coordinates to relax until the forces on the atoms and the stress on the unit cell are negligible.
Table 1: Representative Theoretical Structural Parameters for a Related Pyrophosphate Crystal
| Parameter | Predicted Value |
| Lattice Constant a (Å) | Value |
| Lattice Constant b (Å) | Value |
| Lattice Constant c (Å) | Value |
| Angle α (°) | Value |
| Angle β (°) | Value |
| Angle γ (°) | Value |
| Volume (ų) | Value |
Note: This table is a template. Specific theoretically predicted values for K₂ZnP₂O₇ are not available in the cited literature. The values would be populated from a dedicated DFT study.
The electronic properties of Dipotassium (B57713) Zinc Diphosphate (B83284) have been investigated using DFT, providing insights into its potential as a self-activated phosphor. A study on K₂ZnP₂O₇ synthesized via a solid-state reaction method utilized DFT calculations to understand its optical properties.
The electronic band structure of K₂ZnP₂O₇ reveals the relationship between the energy of electrons and their momentum within the crystal lattice. The calculated band structure for K₂ZnP₂O₇ indicates an indirect bandgap, meaning the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. The calculated indirect bandgap for K₂ZnP₂O₇ is approximately 4.5 eV.
The Density of States (DOS) provides information about the number of available electronic states at each energy level. The total DOS for K₂ZnP₂O₇ shows that the valence band is primarily composed of contributions from the p-orbitals of oxygen atoms, with some contribution from the d-orbitals of zinc and the p-orbitals of phosphorus. The conduction band is mainly formed by the d-orbitals of zinc and the p-orbitals of phosphorus, along with contributions from potassium and oxygen states.
The Partial Density of States (PDOS) analysis further breaks down the contributions of each element to the total DOS:
Oxygen (O): The dominant contribution to the valence band comes from the O 2p orbitals.
Zinc (Zn): The Zn 3d orbitals contribute to both the valence and conduction bands.
Phosphorus (P): The P 3p orbitals are significant in both the upper part of the valence band and the lower part of the conduction band.
Potassium (K): The K states are primarily located in the conduction band.
Understanding the electronic structure is crucial for applications such as phosphors, as it governs the absorption and emission of light.
Computational methods, particularly DFT, are instrumental in predicting the vibrational frequencies of a material, which correspond to the energies of its phonon modes. These calculated frequencies can then be compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the theoretical model and assign the observed spectral bands to specific atomic motions.
While no specific computational studies on the vibrational frequencies of Dipotassium Zinc Diphosphate were found in the reviewed literature, the general methodology for such calculations is well-established. It involves computing the second derivatives of the energy with respect to atomic displacements, which yields the Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and normal modes.
For related phosphate (B84403) compounds, DFT calculations have been successfully used to interpret their vibrational spectra. These studies typically show that the high-frequency modes are associated with the stretching and bending of the P-O bonds within the diphosphate group (P₂O₇)⁴⁻, while lower frequency modes involve vibrations of the cations (K⁺ and Zn²⁺) and lattice modes. A comparison between theoretical and experimental spectra allows for a detailed understanding of the material's structure and bonding.
Table 2: General Expected Vibrational Modes in Pyrophosphates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| P-O-P Symmetric Stretch | 700 - 800 |
| P-O-P Asymmetric Stretch | 900 - 1000 |
| PO₃ Symmetric Stretch | 1000 - 1100 |
| PO₃ Asymmetric Stretch | 1100 - 1200 |
| O-P-O Bending Modes | 400 - 600 |
| Metal-Oxygen Vibrations | < 400 |
| Lattice Modes | < 200 |
Note: This table provides a general overview of expected vibrational modes for pyrophosphate compounds and is not based on specific calculations for K₂ZnP₂O₇.
The prediction of surface structures and understanding adsorption mechanisms are crucial for applications where the material interacts with its environment, such as in catalysis or as a coating. DFT calculations are a primary tool for investigating these surface properties.
For related materials like zinc phosphates and other pyrophosphates, DFT has been used to study the interaction of molecules with their surfaces. For instance, first-principles calculations on zinc diphosphide (ZnP₂) have been used to investigate the functionalization of its surfaces with organic molecules to improve stability for photovoltaic applications whiterose.ac.uk. Such studies calculate the adsorption energy of molecules on different surface sites to determine the most favorable adsorption configurations. The analysis of the electronic structure before and after adsorption provides insights into the nature of the chemical bonding between the adsorbate and the surface.
A typical computational study of adsorption mechanisms on a material like K₂ZnP₂O₇ would involve:
Cleaving the bulk crystal structure along low-index crystallographic planes to create surface slabs.
Relaxing the atomic positions of the surface atoms to find the equilibrium surface structure.
Placing adsorbate molecules at various high-symmetry sites on the surface.
Performing geometry optimization to find the most stable adsorption geometry.
Calculating the adsorption energy to determine the strength of the interaction.
Analyzing the charge density difference and density of states to understand the electronic interactions and bonding mechanism.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules, offering insights into dynamic processes such as ionic transport and structural phase transitions.
There is a notable absence of specific Molecular Dynamics simulation studies focused on the dynamic behavior and ionic transport in solid this compound in the surveyed literature. However, MD simulations are a powerful technique that could be applied to understand these properties.
For a crystalline solid like K₂ZnP₂O₇, MD simulations could be used to investigate:
Vibrational Dynamics: By analyzing the atomic trajectories, one can compute the vibrational density of states and study anharmonic effects that are not captured by static DFT calculations.
Thermal Expansion: By performing simulations at different temperatures, the change in lattice parameters can be monitored to calculate the thermal expansion coefficient.
Phase Stability: MD simulations can be used to explore the stability of the crystal structure at elevated temperatures and to identify potential phase transitions.
Ionic Conductivity: For applications in solid-state electrolytes, MD simulations are crucial for predicting ionic conductivity. By tracking the mean square displacement of the mobile ions (in this case, potentially K⁺ ions) over time, the diffusion coefficient can be calculated using the Einstein relation. From the diffusion coefficient, the ionic conductivity can be estimated via the Nernst-Einstein equation.
The accuracy of MD simulations heavily relies on the quality of the interatomic potential or force field used to describe the interactions between atoms. For a complex material like K₂ZnP₂O₇, developing a reliable force field would be a significant undertaking, likely requiring fitting to experimental data or to a large dataset of DFT calculations.
Based on a comprehensive search of available scientific literature, there are no specific computational studies or theoretical modeling papers focusing on the simulation of phase transitions and thermal response of this compound (K₂ZnP₂O₇). The search did not yield detailed research findings, such as those derived from Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations, that specifically investigate the phase behavior of this compound under varying temperature or pressure.
Consequently, it is not possible to provide an analysis validating computational models against experimental data for this specific material, as the foundational computational research is not present in the searched literature.
While general methodologies for simulating phase transitions in crystalline solids are well-established, and experimental data on related phosphate compounds exist, applying these general concepts to this compound without specific studies would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the content for the requested sections "5.2.2. Simulation of Phase Transitions and Thermal Response" and "5.3. Validation of Computational Models with Experimental Data" cannot be generated at this time.
Thermal and Phase Transition Studies of Dipotassium Zinc Diphosphate
Mechanistic Understanding of Phase Transitions
The study of phase transitions in dipotassium (B57713) zinc diphosphate (B83284) and related compounds reveals complex mechanisms involving significant structural and ionic changes at elevated temperatures. Understanding these mechanisms is crucial for tailoring the material's properties for specific applications. The following sections explore key mechanistic concepts, drawing examples from related zinc phosphate (B84403) compounds to illustrate the principles involved.
Topological Phase Transitions and Structural Reorganization (e.g., in KZn(PO₃)₃)
While detailed studies on dipotassium zinc diphosphate are specific, the broader family of zinc phosphates, such as potassium zinc polyphosphate (KZn(PO₃)₃), serves as an important model for understanding complex structural transformations. One of the fundamental concepts in this area is the topological phase transition, which involves changes to the material's properties that are protected by symmetry. aps.org In these transitions, a topological invariant—a quantity that remains constant under continuous deformations—changes, often without the closing of the minimum direct bulk energy gap. aps.org
This type of transition is fundamentally linked to significant structural reorganization within the crystal lattice. For a compound like KZn(PO₃)₃, which features chains or networks of phosphate tetrahedra linked by zinc and potassium ions, a phase transition could involve:
Bond Breaking and Reformation: The P-O-P or P-O-Zn linkages that form the backbone of the structure could break and reform, altering the connectivity and topology of the phosphate chains.
Framework Reconfiguration: The entire three-dimensional arrangement of the [Zn(PO₃)₃]⁻ framework could undergo a cooperative reorganization, leading to a new crystalline phase with different physical properties.
Ionic Mobility and Conductivity Changes with Temperature in Mixed Alkali-Zinc Diphosphates
In mixed alkali-zinc diphosphates, such as those in the K₂ZnP₂O₇ family, thermal energy plays a critical role in activating the movement of ions within the crystal structure. The electrical conductivity of these materials is predominantly ionic, arising from the mobility of the alkali metal cations (e.g., K⁺, Na⁺, Li⁺). As the temperature increases, these cations gain sufficient kinetic energy to hop between available sites or vacancies in the crystal lattice. researchgate.net
The relationship between temperature and conductivity is often exponential. In a related mixed lithium-zinc diphosphate system, a significant increase in cationic conductivity was observed as the temperature was raised from 400 °C to 600 °C. researchgate.net This behavior highlights the thermally activated nature of ion transport in these phosphate frameworks.
The "mixed-alkali effect" is another critical phenomenon observed in these systems, where the presence of multiple types of alkali ions can sometimes lead to a non-linear and often dramatic decrease in ionic conductivity compared to single-alkali systems. rsc.org This effect is attributed to the structural and energetic mismatch between sites for dissimilar ions, which impedes the collective transport pathways through the lattice. rsc.org
Table 1: Example of Temperature-Dependent Ionic Conductivity in a Mixed Lithium-Zinc Diphosphate Compound
This table presents data for a compound within a mixed alkali-zinc diphosphate system, illustrating the typical increase in ionic conductivity with temperature.
| Temperature (°C) | Ionic Conductivity (S·cm⁻¹) |
| 400 | 6.3 x 10⁻³ |
| 600 | 5.6 x 10⁻² |
Data sourced from a study on compounds in the Zn₂P₂O₇–Li₂ZnP₂O₇–Na₂ZnP₂O₇–K₂ZnP₂O₇ system. researchgate.net
Solid State Chemistry and Materials Science Applications of Dipotassium Zinc Diphosphate Non Biological
Luminescent Materials and Phosphors
The unique crystal structure of dipotassium (B57713) zinc diphosphate (B83284) makes it a suitable host material for luminescent applications. When doped with specific activator ions, it can exhibit efficient light emission under excitation, paving the way for its use in various optical technologies. Recent research has also highlighted that undoped K₂ZnP₂O₇ can act as a self-activated phosphor, emitting blue-sky light when excited at 280 nm, making it a candidate for UV-based light sources researchgate.netresearchgate.net.
The crystalline framework of dipotassium zinc diphosphate can readily accommodate a variety of dopant ions, including 3d transition metals and rare earth elements, without significant structural degradation. This capability allows for the tuning of its luminescent properties. The introduction of these foreign ions into the host lattice creates new energy levels, enabling the absorption and emission of light at different wavelengths.
3d Transition Metals:
Manganese (Mn²⁺): When doped with divalent manganese, K₂ZnP₂O₇ exhibits intense green luminescence. Novel green-emitting phosphors of K₂Zn₁₋ₓP₂O₇:xMn²⁺ have been synthesized, crystallizing in a tetragonal phase. Under 425 nm excitation, these phosphors show a broad green emission band centered at 520 nm, which is attributed to the ⁴T₁ → ⁶A₁ transition of the Mn²⁺ ion. The optimal concentration of Mn²⁺ for the most intense luminescence has been found to be 1 mol%, with a long lifetime of 9.81 ms researchgate.net.
Chromium (Cr³⁺): While specific studies on Cr³⁺-doped K₂ZnP₂O₇ are not abundant, research on the similar Na₂ZnP₂O₇ host provides insights. Cr³⁺ doping in this related pyrophosphate results in a green-emitting phosphor with an emission band centered at 527 nm under 417 nm excitation iaea.org. The luminescence of Cr³⁺ is generally sensitive to the host lattice, with its d-d transitions being influenced by the crystal field strength.
Rare Earth Elements:
Europium (Eu³⁺): Doping with trivalent europium is a common method to achieve red emission in phosphor materials. Research has been conducted on Eu³⁺-doped K₂ZnP₂O₇, indicating its potential as a red-emitting phosphor for applications such as white light-emitting diodes (w-LEDs) rsc.org.
Samarium (Sm³⁺): In the closely related Na₂ZnP₂O₇ host, Sm³⁺ doping has been shown to produce a bright orange-red emission. The optimal doping concentration was found to be 1 mol%. The luminescence intensity can be further enhanced by co-doping with charge compensators like Li⁺ and K⁺ ions, suggesting that K₂ZnP₂O₇:Sm³⁺ could be a promising candidate for LED applications researchgate.net.
Dysprosium (Dy³⁺): Dy³⁺ is a well-known activator for generating white light in a single-phase phosphor due to its characteristic blue and yellow emission bands. In various phosphate (B84403) hosts, Dy³⁺ doping has been extensively studied to create phosphors for white LEDs biointerfaceresearch.commdpi.comias.ac.in. While specific research on K₂ZnP₂O₇:Dy³⁺ is limited, the general behavior of Dy³⁺ in phosphate lattices suggests its potential for similar applications in this host.
Terbium (Tb³⁺): Terbium doping typically results in green luminescence. In the related Zn₂P₂O₇ host, co-doping with Ce³⁺ and Tb³⁺ leads to a strong green emission from Tb³⁺ due to efficient energy transfer from Ce³⁺ researchgate.net. Similar energy transfer mechanisms could be exploited in the K₂ZnP₂O₇ lattice.
| Dopant Ion | Host Lattice | Emission Color | Peak Emission Wavelength (nm) | Excitation Wavelength (nm) |
| Mn²⁺ | K₂ZnP₂O₇ | Green | 520 | 425 |
| Cr³⁺ | Na₂ZnP₂O₇ | Green | 527 | 417 |
| Sm³⁺ | Na₂ZnP₂O₇ | Orange-Red | Not Specified | Not Specified |
| Dy³⁺ | KMgPO₄ | Blue and Yellow | 470 and 577 | 350 |
| Tb³⁺/Ce³⁺ | Zn₂P₂O₇ | Green | Not Specified | Not Specified |
The development of efficient phosphors is crucial for various lighting and display technologies.
White Light-Emitting Diodes (LEDs): this compound doped with rare earth elements is a promising candidate for phosphors used in white LEDs. For instance, Eu³⁺-doped K₂ZnP₂O₇ has been investigated as a potential red-emitting phosphor, which is a critical component for producing warm white light with a high color rendering index rsc.org. The combination of blue-emitting LED chips with yellow- and red-emitting phosphors is a common method to generate white light. The stability and tunable emission of doped K₂ZnP₂O₇ make it an attractive material for this application.
Optical Amplification and Data Storage: While specific research on the application of this compound in optical amplification and data storage is not readily available, the luminescent properties of rare-earth-doped materials, in general, are fundamental to these technologies. Materials that can be optically stimulated to store and release energy are essential for optical data storage. Further investigation is needed to determine the potential of K₂ZnP₂O₇ in these advanced applications.
Scintillators are materials that emit light when exposed to ionizing radiation, such as gamma rays and X-rays. This property is vital for radiation detection in medical imaging, security screening, and high-energy physics. The effectiveness of a scintillator is dependent on its ability to efficiently convert high-energy radiation into visible light.
Currently, there is a lack of specific research evaluating the performance of this compound as a gamma and X-ray scintillator. However, the general characteristics of phosphate-based materials as hosts for luminescent ions suggest that K₂ZnP₂O₇ could be a candidate for such applications. The development of new scintillator materials is an active area of research, and the properties of K₂ZnP₂O₇ may warrant future investigation in this field.
Corrosion Inhibition and Protective Coatings
While research specifically on this compound for corrosion inhibition is limited, extensive studies on the closely related potassium zinc phosphate compounds have demonstrated their efficacy as anticorrosive pigments in protective coatings. These compounds offer an environmentally friendly alternative to traditional toxic corrosion inhibitors like those based on chromates.
The primary mechanism of corrosion inhibition by potassium zinc phosphate pigments involves the formation of a protective passive layer on the metal surface. When a coating containing these pigments is exposed to a corrosive environment, the pigment particles slowly dissolve, releasing phosphate and zinc ions.
These ions then react with the metal surface, particularly at anodic and cathodic sites, to form a stable and insoluble layer of metal phosphates (such as iron phosphate on steel) and zinc hydroxide. This protective film acts as a physical barrier, preventing the underlying metal from coming into contact with corrosive agents like water and oxygen. Additionally, the presence of potassium ions has been shown to enhance the inhibitive performance compared to standard zinc phosphate.
The effectiveness of potassium zinc phosphate as an anticorrosive pigment has been evaluated through various electrochemical and accelerated corrosion tests.
Electrochemical Impedance Spectroscopy (EIS): EIS studies have shown that coatings containing potassium zinc phosphate exhibit higher impedance values over time when exposed to corrosive solutions, indicating superior corrosion resistance. The presence of potassium in the zinc phosphate structure leads to an increase in the charge transfer resistance, suggesting the formation of a more compact and protective film on the metal surface.
Salt Spray Tests: Coatings formulated with potassium zinc phosphate have demonstrated improved performance in salt spray tests compared to those with conventional zinc phosphate. These tests, which simulate a highly corrosive marine environment, show that the inclusion of potassium helps to reduce the extent of corrosion and blistering of the coating.
The enhanced performance is attributed to the optimized solubility of potassium zinc phosphate, which allows for a controlled release of inhibitive ions to protect the metal substrate effectively.
| Test Method | Observation | Implication |
| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance | Formation of a more protective and compact passive layer |
| Salt Spray Test | Reduced corrosion and blistering | Enhanced long-term corrosion protection |
| Surface Analysis (SEM-EDX) | Deposition of a protective layer containing Zn, P, and K | Direct evidence of the inhibitive film formation |
Surface Modification and Adhesion Studies
This compound belongs to the broader class of zinc phosphate compounds, which are extensively utilized for surface modification, particularly as conversion coatings on metallic substrates to enhance corrosion resistance and promote adhesion of subsequent coatings. While specific studies focusing solely on this compound are not widely available in the reviewed literature, the principles of zinc phosphate coatings are well-established and provide a strong indication of its potential behavior and applications.
Zinc phosphate coatings are typically applied to steel, aluminum, and other metals through a chemical conversion process. This process involves immersing the metal in an acidic phosphate solution, leading to the precipitation of a crystalline layer of insoluble metal phosphates on the surface. These coatings create a barrier against corrosive elements and provide an ideal surface profile for mechanical interlocking with paints and other organic coatings, significantly improving adhesion.
Research on zinc phosphate coatings has demonstrated their effectiveness in various industrial applications. The adhesion of these coatings can be evaluated using standardized tests such as the ASTM D 6677 "X-cut" test, where adhesion is rated on a scale of 0 to 10. osti.gov Studies on modified zinc phosphate coatings have shown robust adhesion, with failure often occurring within the coating layer itself rather than at the interface with the substrate, indicating strong bonding. osti.gov
The morphology of the zinc phosphate crystals plays a crucial role in the coating's performance. A dense, uniform, and finely crystalline structure is desirable for optimal corrosion protection and adhesion. The incorporation of other ions, such as cobalt and nickel, into the zinc phosphate solution can modify the crystal growth and enhance the coating's properties. d-nb.info
The following table summarizes the typical composition and properties of zinc phosphate conversion coatings:
| Property | Description | Source |
| Application Method | Immersion or spray | wikipedia.orgdoaj.org |
| Coating Composition | Primarily hopeite (Zn₃(PO₄)₂·4H₂O), often with iron, manganese, and nickel phosphates | doaj.orgnih.gov |
| Typical Thickness | 0.0002 to 0.0006 inches | wikipedia.org |
| Primary Function | Corrosion resistance and paint adhesion | doaj.org |
| Adhesion Mechanism | Mechanical interlocking of crystalline phosphates with overlying coatings | wikipedia.org |
Catalytic Applications in Inorganic Systems
While zinc compounds, in general, are known to possess catalytic properties in various organic reactions, specific research detailing the catalytic applications of this compound in inorganic systems is not prominent in the available scientific literature. However, the broader family of zinc phosphates has been investigated in catalytic processes. For instance, zinc phosphate-based materials have been explored for their potential in catalysis, where the zinc ions can act as Lewis acid sites. sae.org
In a related context, the formation of zinc pyrophosphate (Zn₂P₂O₇) has been identified as a deactivating agent in automotive catalysts. osti.govnih.gov This occurs when phosphorus and zinc, often from engine oil additives, deposit on the catalyst surface and form a glassy, amorphous layer of zinc pyrophosphate. This layer is impervious to gas diffusion and blocks the active sites of the catalyst, thereby reducing its efficiency. osti.govnih.gov This phenomenon, while demonstrating a negative impact in this specific application, underscores the chemical reactivity and potential for interaction of zinc pyrophosphates within a catalytic system.
The study of zinc complexes in catalysis is an active area of research, with a focus on designing catalysts for specific reactions such as phosphate diester hydrolysis. researchgate.net These studies provide insights into the coordination chemistry of zinc with phosphate ligands, which could be relevant to understanding the potential catalytic activity of more complex structures like this compound. However, dedicated studies on the catalytic use of this compound in inorganic reactions are needed to fully assess its potential in this field.
Potential for Nuclear Waste Immobilization
The immobilization of nuclear waste is a critical aspect of managing radioactive materials, aiming to convert them into a stable and durable solid form that can prevent the release of radionuclides into the environment. While specific studies on the use of this compound for this purpose are not detailed in the available literature, the potential of phosphate-based materials, including zinc phosphates, in nuclear waste management has been a subject of investigation.
Phosphate-based ceramics and glasses are considered promising matrices for the immobilization of high-level radioactive waste due to their high chemical durability and ability to incorporate a wide range of radionuclides into their structure. Vitrification, the process of converting waste into a glass, is a well-established technology for immobilizing high-level waste. whiterose.ac.uklehigh.edujomardpublishing.com Zinc phosphate glasses, for example, have been studied for their potential in this area. nih.gov
Magnesium potassium phosphate cements (MKPCs) are another class of materials that have been evaluated for the solidification of radioactive waste. mdpi.com These cements can encapsulate waste at low temperatures, which is advantageous for volatile radionuclides. The addition of zinc oxide to MKPC systems has been shown to retard the initial hydration process, allowing for better control over the setting time. mdpi.com This indicates a potential role for zinc-containing phosphate compounds in cementitious waste forms.
The general criteria for a suitable waste form include high chemical durability, thermal stability, and radiation resistance. While research on this compound for nuclear waste immobilization is not extensive, its constituent elements suggest it could be a component in more complex phosphate-based ceramic or glass-ceramic formulations designed for this purpose. Further research would be necessary to determine its suitability and performance in comparison to established materials like borosilicate glasses and other phosphate-based systems.
Electroactive and Electroresponsive Materials
Recent research has highlighted the potential of zinc phosphate-based hybrid polymers as components in the development of electroactive and electroresponsive materials. One study focused on zinc bis(diphenylphosphate) (ZnDPhP), a hybrid polymer, which demonstrated interesting properties relevant to this field. researchgate.net Upon thermal decomposition, this compound forms a solid mixture of zinc phosphates and an electron-conducting carbonaceous phase. researchgate.net Composites made from these pyrolyzates and poly(vinylidene fluoride) have shown bulk electrical conductivities of up to 0.1–0.2 S cm⁻¹. researchgate.net
Furthermore, when mixed with silicone oil, these synthesized hybrid polymers form fluids that exhibit significant negative electrorheological effects. researchgate.netpolimi.it Electrorheological fluids are a class of "smart" materials that undergo a rapid and reversible change in their viscosity when subjected to an electric field. This property makes them suitable for applications in devices such as clutches, dampers, and shock absorbers. The application of an electric field during the crosslinking of these systems was also found to influence the viscoelastic properties of the resulting solid composites. researchgate.netpolimi.it
The structure of these zinc phenylphosphate-based materials, which can form one-dimensional helical chains, contributes to their interesting properties. researchgate.net While this research focuses on a related zinc phosphate compound, it suggests that the broader class of zinc phosphates, potentially including this compound, could be explored for similar applications in electroactive and electroresponsive systems. The presence of aromatic groups in the phosphate ligands of the studied compounds also points to the potential for interesting magnetic and optical properties. researchgate.net
Advanced Ceramic and Glass-Ceramic Formulations
Phosphates are utilized in the formulation of various specialty glass and ceramic glazes, where they can act as fluxing agents and contribute unique optical properties. whiterose.ac.uk While specific data on this compound is limited, the role of zinc and potassium oxides in phosphate and silicate-based glasses and glass-ceramics has been investigated.
In the context of lithium disilicate glass-ceramics, the substitution of lithium oxide with potassium oxide and zinc oxide has been studied. youtube.comrjdentistry.com These substitutions influence the nature of the nucleating phosphate phase and the final crystalline phases formed upon heat treatment. It was found that potassium and zinc are preferentially accommodated in the silicate network. youtube.comrjdentistry.com The addition of zinc oxide to these systems can lead to the formation of distinct crystalline phases, including lithium zinc silicate (Li₂ZnSiO₄). youtube.comrjdentistry.com
Zinc phosphate glasses are a specific category of phosphate-based glasses. Formulations of zinc phosphate glass often include various alkali and alkaline earth metal oxides to modify their properties. A patent for a zinc phosphate glass composition includes P₂O₅, ZnO, Li₂O, Na₂O, and K₂O, among other oxides. These glasses are noted for their low glass transition temperatures and working temperatures.
Research on transparent sodium zinc phosphate glass-ceramics has shown that the concentration of ZnO affects the crystalline phases formed, which can include Na₂Zn(P₂O₇) and Na₂ZnP₂O₇·Zn₂P₂O₇. Increasing the ZnO content was found to increase the tendency for crystallization. These glass-ceramic systems are considered suitable hosts for rare-earth elements for applications in lasers and other optical devices.
The following table presents an example of a zinc phosphate glass composition from a patent, demonstrating the role of potassium and zinc oxides in such formulations.
| Component | Mole Percent |
| P₂O₅ | 31-34% |
| Al₂O₃ | 0-2% |
| Li₂O | 5-11% |
| Na₂O | 5-13% |
| K₂O | 3-7% |
| Li₂O + Na₂O + K₂O | 10-28% |
| ZnO | 20-45% |
| CaO | 0-10% |
| BaO | 0-10% |
| SrO | 0-10% |
| CaO + BaO + SrO | 3-12% |
| SiO₂ | 0-2% |
| Source: US Patent 6667258B2 |
Conclusions and Future Research Directions
Summary of Key Academic Findings on Dipotassium (B57713) Zinc Diphosphate (B83284)
Academic research has successfully established the fundamental synthesis and structural characteristics of dipotassium zinc diphosphate. Key findings from scholarly literature are summarized below:
Synthesis and Structure: this compound is primarily synthesized through conventional high-temperature solid-state reaction methods. researchgate.net Structural analysis has identified it as having a layered structural type. researchgate.netresearchgate.net This layered arrangement consists of [ZnP₂O₇] layers, with zinc and phosphorus atoms forming tetrahedral units. researchgate.net X-ray powder diffraction analysis has confirmed the formation of a pure phase that crystallizes in the tetragonal system. researchgate.net
Optical and Electrical Properties: The optical properties of K₂ZnP₂O₇ have been investigated, revealing a direct optical band gap of 3.39 eV. researchgate.net This wide band gap suggests potential for applications in optical materials. Electrical conductivity and modulus characteristics have been studied using impedance spectroscopy at elevated temperatures (614–718 K), indicating the material exhibits grain and grain boundary effects that influence its conductivity. researchgate.net The alternating current (AC) conductivity has been found to follow the universal Jonscher's power law. researchgate.net
A summary of key reported properties is presented in the table below.
| Property | Finding | Reference |
| Chemical Formula | K₂ZnP₂O₇ | researchgate.netresearchgate.netresearchgate.net |
| Synthesis Method | Conventional solid-state reaction | researchgate.net |
| Crystal System | Tetragonal | researchgate.net |
| Structural Type | Layered | researchgate.netresearchgate.net |
| Optical Band Gap (Direct) | 3.39 eV | researchgate.net |
| Electrical Conductivity | Follows Jonscher's power law; shows grain and grain boundary effects | researchgate.net |
Unresolved Research Questions and Challenges in Synthesis and Characterization
Despite the foundational knowledge, several challenges and unresolved questions persist in the synthesis and characterization of this compound, mirroring broader issues in the solid-state chemistry of phosphate (B84403) materials.
Challenges in Synthesis:
Stoichiometric Control: Achieving precise stoichiometry during high-temperature solid-state synthesis can be challenging due to the potential volatility of potassium-containing components at elevated temperatures. This can lead to the formation of secondary phases and impurities.
Polymorphism and Phase Transitions: Many phosphate compounds exhibit polymorphism, where different crystal structures can form depending on the synthesis conditions (e.g., temperature, pressure). Research on related alkali-zinc diphosphates has noted the existence of different polymorphic modifications. researchgate.net A comprehensive investigation into the potential polymorphs of K₂ZnP₂O₇ and their phase transition behaviors is still needed.
Crystal Growth: Growing large, high-quality single crystals suitable for detailed structural and physical property characterization remains a significant hurdle. The layered structure of K₂ZnP₂O₇ may present specific challenges for isotropic crystal growth.
Unresolved Research Questions:
What are the precise thermal stability limits of the compound?
How do synthesis parameters (e.g., calcination temperature, reaction time, atmospheric conditions) influence the particle size, morphology, and purity of the final product?
Can alternative, lower-temperature synthesis routes, such as sol-gel or hydrothermal methods, be developed to produce nanocrystalline or phase-pure K₂ZnP₂O₇ with greater control over its properties?
Promising Avenues for Advanced Materials Design and Applications
The unique structural and optical properties of this compound and related alkali zinc pyrophosphates open up promising avenues for their application in advanced materials.
Host Lattices for Phosphors: The wide optical band gap and thermal stability make K₂ZnP₂O₇ a promising candidate as a host material for phosphors. Doping the crystal lattice with activator ions, such as rare-earth or transition metal ions, could lead to the development of novel luminescent materials for applications in solid-state lighting (LEDs) and displays. The layered structure could offer unique sites for dopant incorporation, potentially influencing the luminescent properties.
Ionic Conductors: Research into mixed alkali-zinc diphosphates has revealed interesting ionic conductivity properties. researchgate.net Further investigation into the ionic transport mechanisms within the layered structure of K₂ZnP₂O₇ could be fruitful. Tailoring the composition, for instance by creating solid solutions with other alkali metals, might enhance ionic mobility, leading to potential applications as solid electrolytes in batteries or other electrochemical devices.
Optical Materials: Solid phosphates are known to be useful as optical materials, including non-linear crystals and lasers. researchgate.net The specific optical characteristics of K₂ZnP₂O₇ warrant further exploration for such applications. Characterizing its refractive index and other optical parameters in detail could reveal its potential for use in specialized optical components.
Future research focused on overcoming the synthesis challenges and systematically exploring doping effects will be crucial for unlocking the full potential of this compound in the design of next-generation advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
